N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes multiple ethoxy groups and an amide linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chloroethanol with ethylenediamine to form an intermediate compound. This intermediate is then reacted with methacrylic anhydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are carried out in reactors equipped with stirrers and cooling systems to maintain the desired temperature range (usually between 50-80°C). The final product is purified using techniques such as distillation, crystallization, and extraction .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces amines .
Scientific Research Applications
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)acetic acid: Another compound with similar ethoxy groups but different functional groups.
2-[2-(2-aminoethoxy)ethoxy]ethanol: Shares a similar backbone but lacks the amide linkage.
Uniqueness
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride is unique due to its combination of ethoxy groups and an amide linkage, which provides distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-methylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-9(2)10(13)12-4-6-15-8-7-14-5-3-11;/h1,3-8,11H2,2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFGWXKWJVYKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.